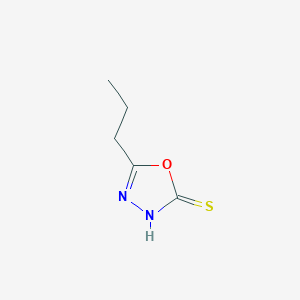

5-Propyl-1,3,4-oxadiazole-2-thiol

説明

5-Propyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic route for 5-Propyl-1,3,4-oxadiazole-2-thiol involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general steps are as follows:

Reaction with Carbon Disulfide: Acylhydrazide reacts with carbon disulfide in the presence of a base (such as potassium hydroxide) in an alcohol solvent (like ethanol).

Cyclization: The intermediate product undergoes cyclization to form the oxadiazole ring.

Acidification: The reaction mixture is acidified to precipitate the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

5-Propyl-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Thioethers: Formed through nucleophilic substitution reactions.

Complex Heterocycles: Formed through further cyclization reactions.

科学的研究の応用

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 5-propyl-1,3,4-oxadiazole-2-thiol, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against a range of pathogens:

- Bacterial Infections : Various studies have shown that this compound and its derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibited stronger activity against Escherichia coli and Staphylococcus pneumoniae compared to standard antibiotics like ampicillin .

- Antitubercular Activity : The compound's structure allows it to inhibit Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) significantly lower than established treatments .

Anticancer Properties

The anticancer potential of this compound has been a focus of research due to its ability to target various cancer cell lines. Studies have indicated:

- Mechanism of Action : The compound may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit DNA gyrase and other targets essential for cancer cell survival .

- Efficacy Against Specific Cancers : Research highlights the effectiveness of oxadiazole derivatives against breast cancer and leukemia cell lines, suggesting a promising avenue for developing new anticancer agents .

Antioxidant Activity

This compound also exhibits notable antioxidant properties:

- Radical Scavenging : The compound has been reported to scavenge free radicals effectively in various assays (e.g., DPPH assay), indicating its potential role in preventing oxidative stress-related diseases .

- Cell Protection : By reducing oxidative damage in cells, oxadiazole derivatives can contribute to the prevention of degenerative diseases and improve overall health outcomes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

作用機序

The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

1,3,4-Oxadiazole-2-thiol: A closely related compound with similar chemical properties and biological activities.

5-Phenyl-1,3,4-oxadiazole-2-thiol: Another derivative with a phenyl group instead of a propyl group, exhibiting different biological activities.

5-Methyl-1,3,4-oxadiazole-2-thiol: A derivative with a methyl group, used in various chemical and biological studies.

Uniqueness

5-Propyl-1,3,4-oxadiazole-2-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

生物活性

5-Propyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a thiol (-SH) group that enhances its reactivity. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound acts as an inhibitor for various targets, leading to significant therapeutic effects:

- Enzyme Inhibition : It inhibits enzymes involved in cancer cell proliferation and other disease processes. For example, it has been shown to inhibit thymidylate synthase, crucial for DNA synthesis.

- Apoptosis Induction : In cancer cells, this compound activates caspase pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 1.56 µg/mL | |

| Mycobacterium tuberculosis | MIC = 0.03 µM (strong inhibition) | |

| Escherichia coli | Moderate activity |

The compound has demonstrated effectiveness comparable to standard antibiotics like ampicillin and isoniazid against resistant strains of bacteria .

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines through:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase.

- Inhibition of Tumor Growth : In animal models, it has shown significant tumor growth inhibition at low doses with minimal toxicity.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several oxadiazole derivatives including this compound against resistant strains of Mycobacterium tuberculosis. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments, suggesting potential as a new therapeutic agent in tuberculosis treatment .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis demonstrated a marked increase in early apoptotic cells after treatment compared to control groups .

特性

IUPAC Name |

5-propyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBLNEZCHGZGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545364 | |

| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31130-16-2 | |

| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。